![molecular formula C18H15N3 B12589916 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(phenylmethyl)- CAS No. 645417-84-1](/img/structure/B12589916.png)
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(phenylmethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(phenylmethyl)- is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrazole ring fused to an isoquinoline ring, with a methyl group at the 3-position and a phenylmethyl group at the 5-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(phenylmethyl)- can be achieved through various methods. One common approach involves the condensation of ethyl 4-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate with substituted hydrazine . This reaction typically takes place under reflux conditions in a suitable solvent such as ethanol or tetrahydrofuran. The resulting intermediate undergoes cyclization to form the desired pyrazoloisoquinoline compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(phenylmethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base like sodium hydroxide.
Major Products Formed:
Oxidation: Oxo derivatives of the pyrazoloisoquinoline.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted pyrazoloisoquinoline derivatives with various functional groups.
Applications De Recherche Scientifique
1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(phenylmethyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of novel materials with unique electronic and photophysical properties.
Mécanisme D'action
The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes, receptors, or signaling proteins. For example, it has been studied as a potential inhibitor of phosphodiesterase enzymes, which play a role in various cellular processes . The binding of the compound to these targets can lead to alterations in cellular signaling and physiological responses.
Comparaison Avec Des Composés Similaires
1H-Pyrazolo[3,4-b]quinolines: These compounds share a similar pyrazole-quinoline structure but differ in the position of the fused rings.
Quinolinyl-pyrazoles: These compounds have a quinoline ring fused to a pyrazole ring, similar to pyrazoloisoquinolines, but with different substitution patterns.
Uniqueness: 1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(phenylmethyl)- is unique due to its specific substitution pattern and the presence of both a methyl and phenylmethyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
645417-84-1 |
|---|---|
Formule moléculaire |
C18H15N3 |
Poids moléculaire |
273.3 g/mol |
Nom IUPAC |
5-benzyl-3-methyl-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C18H15N3/c1-12-17-18(21-20-12)15-10-6-5-9-14(15)16(19-17)11-13-7-3-2-4-8-13/h2-10H,11H2,1H3,(H,20,21) |
Clé InChI |
MKFSJKOYMVRYSC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


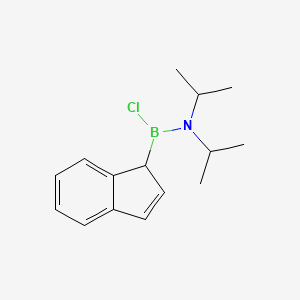
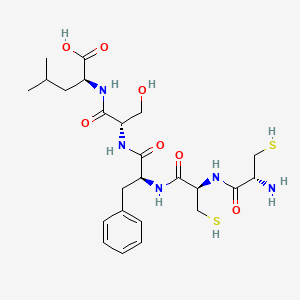
![tert-Butyl[(2,2-dimethylpent-4-en-1-yl)oxy]diphenylsilane](/img/structure/B12589867.png)
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)-](/img/structure/B12589868.png)
![4-[2-(3-Chloro-5-methyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonyl chloride](/img/structure/B12589870.png)
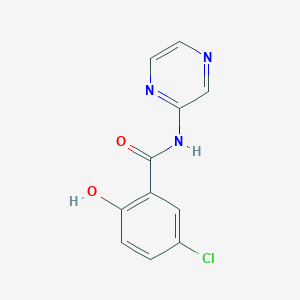
![2-Methoxy-6-methyl-4-{[(pyridin-2-yl)amino]methyl}phenol](/img/structure/B12589877.png)


![5-[(2,6-Dichlorophenyl)methoxy]-N-methylpyrazin-2-amine](/img/structure/B12589891.png)
![3,5-Dicyclohexyl-1-[(pyren-1-YL)methyl]piperazine-2,6-dione](/img/structure/B12589902.png)
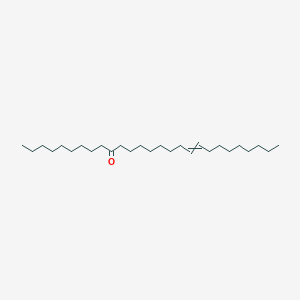
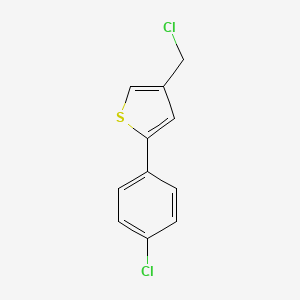
![Benzoic acid, 3-[(3-ethoxy-4-methoxyphenyl)(3-pyridinylmethyl)amino]-](/img/structure/B12589923.png)
